molecular formula C10H17NO2 B14685100 ethyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate CAS No. 34951-60-5

ethyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate

Cat. No.: B14685100
CAS No.: 34951-60-5
M. Wt: 183.25 g/mol
InChI Key: FBZMBOHWVBVEDR-RKDXNWHRSA-N
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Description

Ethyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate is a chemical compound belonging to the class of pyrrolizine derivatives This compound is characterized by its unique bicyclic structure, which includes a pyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an appropriate amine with an ester, followed by cyclization to form the pyrrolizine ring. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate can be compared with other pyrrolizine derivatives, such as:

  • Mthis compound
  • Propyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate

These compounds share similar structures but differ in their ester groups, leading to variations in their chemical properties and applications

Properties

CAS No.

34951-60-5

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl (1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)8-5-7-11-6-3-4-9(8)11/h8-9H,2-7H2,1H3/t8-,9-/m1/s1

InChI Key

FBZMBOHWVBVEDR-RKDXNWHRSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCN2[C@@H]1CCC2

Canonical SMILES

CCOC(=O)C1CCN2C1CCC2

Origin of Product

United States

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